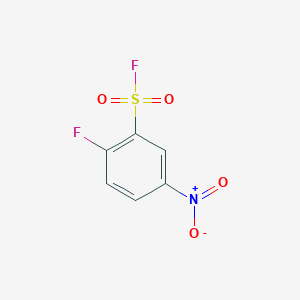

2-Fluoro-5-nitrobenzenesulfonyl fluoride

描述

Significance of Arylsulfonyl Fluorides as Reactive Intermediates in Organic Chemistry

Arylsulfonyl fluorides, the class of compounds to which 2-Fluoro-5-nitrobenzenesulfonyl fluoride (B91410) belongs, have become increasingly important as reactive intermediates in organic synthesis. Their utility stems from the unique nature of the sulfur-fluorine (S-F) bond. This bond is remarkably stable under many conditions, including towards hydrolysis and reduction, yet it can be selectively activated to react with a variety of nucleophiles. rsc.org

This "tunable" reactivity has made them central to a branch of click chemistry known as Sulfur(VI) Fluoride Exchange (SuFEx). uni.lu In SuFEx reactions, the sulfonyl fluoride group acts as a reliable connector, forming robust linkages with amines, phenols, and other nucleophiles. rsc.orguni.lu This has profound implications in drug discovery, materials science, and chemical biology, where arylsulfonyl fluorides are used as "warheads" to covalently modify proteins for therapeutic or research purposes. nih.govresearchgate.net The stability of the sulfonyl fluoride group ensures that it survives transport to its biological target, where it can then react selectively within a specific protein microenvironment. nih.gov

Positioning of 2-Fluoro-5-nitrobenzenesulfonyl Fluoride within Contemporary Fluorine Chemistry and Electrophilic Reactivity Studies

The presence of fluorine atoms in organic molecules can dramatically alter their physical, chemical, and biological properties. The study of fluorinated organic compounds, therefore, constitutes a significant part of modern chemical research. This compound is of particular interest due to its multiple fluorine atoms and strongly electron-withdrawing substituents.

The electrophilicity of the sulfur atom in the sulfonyl fluoride group is significantly influenced by the other substituents on the aromatic ring. In the case of this compound, the presence of a nitro group and a fluorine atom, both potent electron-withdrawing groups, is expected to render the sulfonyl group highly electrophilic. This enhanced electrophilicity makes the compound a potent reactant in nucleophilic substitution reactions.

The fluorine atom at the 2-position and the nitro group at the 5-position deactivate the benzene (B151609) ring towards electrophilic aromatic substitution. However, they strongly activate the ring towards nucleophilic aromatic substitution (SNA_r_), particularly at the carbon atom bearing the fluorine. This dual reactivity—a highly electrophilic sulfonyl fluoride group and a reactive site for SNA_r_—makes this compound a versatile building block for creating highly functionalized molecules.

While specific, detailed research findings on the reactivity of this compound are not extensively documented in publicly accessible literature, its structural features suggest a high potential for use in the development of novel covalent inhibitors and as a probe for studying reaction mechanisms in complex chemical systems.

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-5-nitrobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJZFEILALSXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Insights into 2 Fluoro 5 Nitrobenzenesulfonyl Fluoride Transformations

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

SuFEx has emerged as a next-generation click chemistry reaction, prized for its reliability and the stability of the resulting linkages. monash.edu This chemistry leverages the unique properties of the sulfur(VI)-fluorine bond, which is remarkably stable under many conditions yet can be selectively activated for exchange reactions. monash.edunih.gov

Principles and Fundamental Mechanisms of SuFEx Reactions

The foundation of SuFEx chemistry rests on the distinct characteristics of the sulfur(VI)-fluoride bond. The S-F bond is significantly strong, with a bond energy of approximately 80-90 kcal/mol, making compounds like sulfonyl fluorides (R-SO₂F) and fluorosulfates (R-OSO₂F) stable to a wide range of reaction conditions, including oxidation, reduction, and thermolysis. nih.govchem-station.com This inherent stability prevents unwanted side reactions. In contrast to sulfur(VI)-chloride bonds, which can undergo reductive collapse, the S-F bond's reactivity is almost exclusively limited to substitution pathways. nih.gov

The fundamental mechanism of a SuFEx reaction is a nucleophilic substitution at the hexavalent sulfur center. A nucleophile (Nu⁻) attacks the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a new S-Nu bond. This process transforms the fluoride from a covalently bonded part of a stable molecule into a leaving group. nih.gov The reaction's success is characterized by high chemoselectivity, broad functional group tolerance, and often proceeds under metal-free conditions. nih.govchem-station.com

Catalytic Activation Modes in SuFEx (e.g., Lewis Acid Catalysis, Nucleophilic Catalysis)

While the S-F bond is stable, its reactivity can be unleashed through specific activation modes, which are crucial for the practical application of SuFEx chemistry. nih.gov

Proton and Silicon Activation: Early observations showed that the exchange of S-F bonds could be facilitated by proton (H⁺) or silicon (R₃Si⁺) reagents. chem-station.comnih.gov For instance, the reaction between sulfonyl fluorides and silyl-protected phenols in the presence of a catalytic amount of a base is a common strategy. chem-station.com The silicon center effectively captures the fluoride ion, driving the reaction forward. acs.org

Nucleophilic Catalysis (Lewis Base Catalysis): A primary mode of activation involves the use of basic catalysts. These include tertiary amines like triethylamine (B128534) (TEA), amidines such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and phosphazene superbases like 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP). nih.govnih.gov These bases can deprotonate the incoming nucleophile (e.g., a phenol) or directly interact with the sulfonyl fluoride to form a more reactive intermediate, such as an arylsulfonyl ammonium (B1175870) fluoride salt. nih.gov However, the high catalyst loadings sometimes required can complicate purification, and the strong basicity may limit the substrate scope. nih.gov

Lewis Acid Catalysis: A more recent development is the use of Lewis acids to activate the S-F bond. Earth-abundant metal salts, such as calcium triflimide [Ca(NTf₂)₂], have proven effective in activating sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides for reactions with amines. acs.orgdigitellinc.com This method offers the advantage of proceeding under mild, base-free conditions, thus broadening the compatibility with sensitive functional groups. acs.org Mechanistic studies suggest that the Lewis acid coordinates to the fluoride, increasing the electrophilicity of the sulfur center and facilitating nucleophilic attack. acs.org The use of silylated amines in conjunction with a catalytic amount of a Lewis acid represents a significant advance, as the silicon atom acts as a fluoride scavenger, allowing the Lewis acid to be turned over catalytically. acs.org

Table 1: Selected Catalytic Systems for SuFEx Reactions

| Catalyst System | S(VI) Fluoride Type | Nucleophile | Key Features |

|---|---|---|---|

| DBU (organobase) | Aryl Sulfonyl Fluoride | Phenol | Base-catalyzed; may require high loading. nih.gov |

| BEMP (superbase) | Alkyl Sulfonyl Fluoride | Alcohol | Highly efficient but can be air-sensitive and costly. nih.gov |

| Ca(NTf₂)₂ (Lewis acid) | Sulfonyl Fluoride | Amine | Mild, base-free conditions; broad scope. acs.org |

Scope and Substrate Compatibility in SuFEx Coupling

SuFEx chemistry exhibits a remarkably broad scope, enabling the connection of a wide variety of molecular fragments.

The reaction is compatible with numerous nucleophiles, most commonly phenols (often silyl-protected), primary and secondary amines, and alcohols. nih.govresearchgate.net Aryl alcohol and amine groups are prevalent in bioactive molecules, allowing for their direct use in SuFEx without prior functionalization. nih.gov The development of Lewis acid-catalyzed methods has expanded the scope to include a diverse array of sterically and electronically varied amines and sulfonyl fluorides, tolerating acid-sensitive functionalities like Boc and acetal (B89532) protecting groups. acs.org

The range of "SuFExable" hubs is also extensive, including aryl sulfonyl fluorides, alkyl sulfonyl fluorides, aryl fluorosulfates, and sulfuryl fluoride (SO₂F₂). monash.edunih.gov This diversity provides immense flexibility in designing new molecules and materials. nih.gov Recent advancements have even established C-SuFEx reactions, forging stable S(VI)-C bonds by coupling sulfonimidoyl fluorides with organotrifluoroborates, a process compatible with sensitive functional groups found in pharmaceuticals. nih.gov

Despite its broad applicability, there are some limitations. Strongly basic catalysts can be incompatible with substrates that have sensitive functional groups or acidic protons, such as alkyl sulfonyl fluorides which can undergo elimination side reactions. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated and Nitrated Aromatic Ring

Separate from the reactivity at the sulfur center, the aromatic ring of 2-fluoro-5-nitrobenzenesulfonyl fluoride is an electrophilic substrate primed for Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring and displaces a leaving group—in this case, the fluorine atom at the C-2 position. youtube.com This reaction pathway is distinct from electrophilic aromatic substitution, as it requires an electron-poor aromatic ring and a nucleophilic reagent. youtube.commasterorganicchemistry.com

The SNAr mechanism generally proceeds via a two-step addition-elimination process. youtube.com

Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com

Elimination: The leaving group (fluoride) departs, and the aromaticity of the ring is restored, yielding the final substitution product. youtube.com

Influence of Activating Groups (Nitro, Sulfonyl Fluoride) on SNAr Reactivity

The feasibility and rate of the SNAr reaction on this compound are profoundly influenced by the powerful electron-withdrawing nature of the substituents on the ring. Both the nitro group (-NO₂) and the sulfonyl fluoride group (-SO₂F) are strong activating groups for this transformation. masterorganicchemistry.com

These groups activate the ring toward nucleophilic attack in two critical ways:

Inductive and Resonance Withdrawal: They pull electron density from the aromatic ring, making it more electrophilic and thus more susceptible to attack by a nucleophile. youtube.comstackexchange.com

Stabilization of the Intermediate: Crucially, they stabilize the negatively charged Meisenheimer complex through resonance. masterorganicchemistry.com When the nitro and sulfonyl fluoride groups are positioned ortho or para to the leaving group (as the nitro group is here, para to the fluorine), they can directly delocalize the negative charge of the intermediate onto their oxygen atoms. This stabilization lowers the activation energy of the first, rate-determining step of the reaction. masterorganicchemistry.comstackexchange.com

A noteworthy aspect of activated SNAr is the unusual reactivity order of halogens as leaving groups: F > Cl > Br > I. masterorganicchemistry.comnih.gov This is the reverse of the order seen in SN1 and SN2 reactions. The reason is that the rate-determining step in SNAr is the initial nucleophilic attack, not the departure of the leaving group. youtube.comstackexchange.com Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect. This effect powerfully stabilizes the transition state leading to the Meisenheimer complex, thereby lowering its energy and increasing the reaction rate, more than compensating for its poor leaving group ability in the fast, non-rate-limiting second step. masterorganicchemistry.comstackexchange.com

Table 2: Mentioned Chemical Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Subject of article |

| Sulfonyl fluoride | Functional group (R-SO₂F) |

| Fluorosulfate | Functional group (R-OSO₂F) |

| Sulfuryl fluoride | SuFEx hub (SO₂F₂) |

| Triethylamine (TEA) | Base catalyst |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Base catalyst |

| 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) | Superbase catalyst |

| Calcium triflimide (Ca(NTf₂)₂) | Lewis acid catalyst |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Co-catalyst |

| Meisenheimer complex | Reaction intermediate in SNAr |

| 2-Fluoro-5-nitrobenzoic acid | Related compound with SNAr reactivity |

| Diethyl 2-fluoromalonate | Example nucleophile in SNAr |

Competitive Reactivity Profiles of the Aromatic Fluorine Atom

The aromatic fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a consequence of the strong electron-withdrawing effects of the nitro (-NO₂) group positioned para and the sulfonyl fluoride (-SO₂F) group positioned ortho to the fluorine atom. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of the substitution reaction. researchgate.netstackexchange.com

In the context of SNAr reactions, the carbon-fluorine bond is highly polarized, and the attack of a nucleophile on the carbon atom bearing the fluorine is the rate-determining step. stackexchange.com The high electronegativity of the fluorine atom enhances the electrophilicity of the ipso-carbon, making it more susceptible to nucleophilic attack. theballlab.com Interestingly, in many cases of nucleophilic aromatic substitution, fluorine is a better leaving group than other halogens like chlorine or bromine. stackexchange.comtheballlab.com This is because the rate of reaction is determined by the stability of the intermediate, which is enhanced by the inductive effect of fluorine, rather than the strength of the carbon-halogen bond. stackexchange.com

While there is a lack of direct comparative studies on the competitive reactivity of the aromatic fluorine versus the sulfonyl fluoride group in this compound, it is generally understood that the S-F bond of the sulfonyl fluoride is remarkably stable. theballlab.commdpi.com Nucleophilic attack typically occurs at the sulfur atom of the sulfonyl fluoride group to form sulfonamides or sulfamates, or at the aromatic carbon bearing the fluorine atom in SNAr reactions. The reaction pathway that is favored depends on the nature of the nucleophile and the reaction conditions. Hard nucleophiles may favor attack at the hard sulfur center, while softer nucleophiles might prefer the aromatic carbon.

Radical Reactions Involving the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group is generally stable but can participate in radical reactions under specific conditions. These reactions often involve the generation of a sulfonyl radical, which can then engage in various transformations.

While specific photoinduced or redox-mediated radical reactions involving this compound are not extensively documented, the general principles of sulfonyl fluoride chemistry suggest potential pathways. Photoinduced homolysis of the S-F bond to generate a sulfonyl radical is challenging due to the high bond dissociation energy. However, photoredox catalysis can facilitate the generation of radicals from sulfonyl fluorides. wikipedia.org These methods often involve the use of a photocatalyst that, upon excitation with light, can engage in an electron transfer process with the sulfonyl fluoride or a precursor to generate the desired radical species. For instance, alkyl and aryl radicals can be generated from various precursors and subsequently trapped by a fluorine atom source in radical fluorination reactions. wikipedia.org The reverse, generating a sulfonyl radical from a sulfonyl fluoride, is also a key step in certain transformations.

C-H activation strategies involving sulfonyl fluorides are an emerging area of interest. These reactions typically involve the use of a transition metal catalyst that can cleave a C-H bond and insert a functional group derived from the sulfonyl fluoride. For example, ruthenium-catalyzed C-H activation of nitrones with ethenesulfonyl fluoride has been developed for the synthesis of 2-arylethenesulfonyl fluorides. organic-chemistry.org Although direct C-H activation using this compound as the coupling partner has not been specifically reported, the presence of the sulfonyl fluoride moiety suggests that it could potentially be employed in similar catalytic cycles.

Other Characteristic Transformations

Beyond the reactivity of its aromatic fluorine, this compound can undergo other important chemical transformations, primarily involving the sulfonyl fluoride group.

A key reaction of sulfonyl fluorides is their conversion to sulfonamides and sulfamates, which are important structural motifs in many biologically active compounds. theballlab.comekb.eg

Sulfonamide Synthesis: The reaction of this compound with primary or secondary amines yields the corresponding sulfonamides. The reactivity of the sulfonyl fluoride towards amines can be enhanced by the use of a Lewis acid catalyst, such as calcium triflimide [Ca(NTf₂)₂]. theballlab.comnih.gov For electron-deficient sulfonyl fluorides, like the title compound, the reaction may proceed even without a catalyst when a highly nucleophilic amine is used. nih.gov

| Aryl Sulfonyl Fluoride | Amine | Catalyst/Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzenesulfonyl fluoride | Aniline (2 equiv) | Ca(NTf₂)₂ (1 equiv) | t-Amyl alcohol | 60 °C | Good to Excellent | nih.gov |

| Electron-deficient arylsulfonyl fluorides | 1-(5-(trifluoromethyl)-2-pyridinyl)piperazine (2 equiv) | None | t-Amyl alcohol | 60 °C | - | nih.gov |

| Benzenesulfonyl chloride | Aniline | Pyridine | Chlorinated solvent | - | 97% | ekb.eg |

Sulfamate Synthesis: Sulfamates can be synthesized from sulfonyl fluorides, although the more common route is from fluorosulfates. organic-chemistry.orgsci-hub.se One approach involves the reaction with alcohols in the presence of a base. Another method is the coupling of aryl fluorosulfonates with amides. sci-hub.se The synthesis of N-acyl sulfamates has been achieved by reacting fluorosulfonates with potassium trimethylsilyloxyl imidates. sci-hub.sesci-hub.se

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl fluorosulfonate | Potassium trimethylsilyloxyl imidate | THF, rt, 20 min | N-acyl sulfamate | High to Excellent | sci-hub.se |

| Fluorosulfates | Amides | Sodium hydride | N-acyl sulfamates | Variable | sci-hub.se |

| Electron-deficient aryl sulfamates | Alcohols | N-methylimidazole | Sulfamates | - | organic-chemistry.org |

The presence of multiple functional groups in this compound makes it a potential precursor for the synthesis of various heterocyclic compounds. nih.gove-bookshelf.de The electron-deficient aromatic ring could potentially act as a dienophile in Diels-Alder reactions, although specific examples with this substrate are not well-documented. beilstein-journals.orgbeilstein-journals.orgnih.gov More commonly, the reactive sites are used in cyclocondensation reactions to build fused ring systems. For example, related compounds like 2-fluoro-5-nitrobenzoic acid have been used to synthesize polycyclic heterocycles. ossila.com The substitution of the aromatic fluorine or the derivatization of the sulfonyl fluoride group can be key steps in the construction of nitrogen- and sulfur-containing heterocycles. nih.gove-bookshelf.de

Applications in Advanced Organic Synthesis and Material Sciences

Utilization as a Synthetic Building Block for Complex Molecules

The inherent reactivity of its distinct functional groups allows 2-Fluoro-5-nitrobenzenesulfonyl fluoride (B91410) to serve as a foundational scaffold in multi-step syntheses. The sulfonyl fluoride moiety is notable for its participation in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that are highly efficient and modular. acs.orgsigmaaldrich.com This allows for the reliable formation of sulfonates and sulfonamides. thieme-connect.com Concurrently, the nitro group can be readily reduced to an amine, providing a nucleophilic site for further elaboration, while the fluorine atom offers a potential site for nucleophilic aromatic substitution (SNAr).

Table 1: Reactive Sites and Potential Transformations of 2-Fluoro-5-nitrobenzenesulfonyl fluoride

| Functional Group | Position | Potential Reaction Type | Resulting Structure |

|---|---|---|---|

| Sulfonyl Fluoride (-SO₂F) | 1 | Sulfur(VI) Fluoride Exchange (SuFEx) with nucleophiles (e.g., phenols, amines) | Aryl Sulfonates, Sulfonamides |

| Nitro (-NO₂) | 5 | Reduction | Aniline derivative |

Fluorinated organic linkers are increasingly used in the construction of crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). alfa-chemistry.comresearchgate.net The incorporation of fluorine atoms into the framework can impart desirable properties such as enhanced hydrophobicity, improved chemical and water stability, and tuned electrostatic fields within the material's pores. alfa-chemistry.comresearchgate.netalfa-chemistry.com Fluorinated aromatic linkers, in particular, have been used to create MOFs with novel topologies and properties. rsc.orgnih.gov

While this compound is not a typical linker itself, it serves as a precursor for such molecules. Through chemical modification—for instance, by converting the sulfonyl fluoride or nitro group into coordinating groups like carboxylic acids—it can be transformed into a valuable fluorinated building block for synthesizing these advanced materials. The presence of the fluorine atom can enhance the framework's affinity for specific guest molecules, which is advantageous for applications in gas separation and storage. researchgate.netnih.gov

The orthogonal reactivity of the functional groups in this compound makes it an excellent starting material for creating a wide array of complex organic molecules. The sulfonyl fluoride group can react chemoselectively with various nucleophiles. sigmaaldrich.com For example, a study on the related compound 2-Fluoro-5-nitrobenzoic acid demonstrated its use in synthesizing polycyclic heterocycles. ossila.com Similarly, the scaffold of this compound can be employed to build diverse molecular architectures. A notable example from related compounds is the antibacterial activity found in 2-nitrobenzenesulfonyl fluoride, which emerged as a potent antibacterial agent against E. coli in a library screening. researchgate.net This highlights the potential for discovering biologically active molecules based on this structural motif.

Designing Chemical Probes and Ligands (Synthetic Aspects)

Aryl sulfonyl fluorides have gained prominence as a privileged functional group in chemical biology and drug discovery, primarily for their ability to act as covalent modifiers of proteins. rsc.orgsigmaaldrich.com Their utility stems from a unique balance of stability under physiological conditions and context-specific reactivity toward nucleophilic amino acid residues. nih.gov

The sulfonyl fluoride group serves as an electrophilic "warhead" that can form stable covalent bonds with several nucleophilic amino acid residues within protein binding sites, including tyrosine, lysine, serine, threonine, and histidine. nih.govnih.gov Unlike more promiscuous electrophiles, the reactivity of sulfonyl fluorides is highly dependent on the specific microenvironment of the protein binding site, which can enable highly selective targeting. nih.gov

The synthesis of such covalent probes involves designing a molecular scaffold that directs the sulfonyl fluoride warhead to a specific location on a target protein. This compound provides a readily modifiable core for such designs. The nitro group can be reduced to an amine and then coupled with other molecules to build a larger targeting scaffold, while the sulfonyl fluoride is retained as the reactive handle for covalent bond formation. This synthetic strategy allows for the creation of bespoke probes and inhibitors for a wide range of protein targets that have traditionally been considered "undruggable". nih.gov

The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The trifunctional nature of this compound makes it an ideal starting point for generating chemical libraries with significant structural diversity. nih.gov

A synthetic strategy could involve:

Reaction at the sulfonyl fluoride: A set of diverse alcohols or amines are reacted with the sulfonyl fluoride group to generate a library of sulfonates and sulfonamides.

Modification of the nitro group: The resulting library is then subjected to reduction of the nitro group.

Reaction at the newly formed amine: The new amino group is then reacted with another set of diverse building blocks (e.g., carboxylic acids, aldehydes) to complete the synthesis.

This combinatorial approach allows for the rapid generation of hundreds or thousands of distinct compounds from a single, versatile starting scaffold, increasing the efficiency of discovering new molecules with desired biological or material properties.

Contributions to Polymer Chemistry and Functional Material Development

The application of sulfonyl fluorides in polymer chemistry has been significantly advanced by the development of SuFEx click chemistry. sigmaaldrich.com This reaction can be used for step-growth polymerization to create high-molecular-weight polymers, such as polysulfonates and polysulfonamides, under mild conditions. nih.gov

This compound is a promising candidate for use as a functional monomer in such polymerization processes. To be used in a polycondensation reaction, it would first need to be converted into a bifunctional monomer. For example, reduction of the nitro group to an amine would yield 2-fluoro-5-aminobenzenesulfonyl fluoride, a molecule with a nucleophilic amine at one end and an electrophilic sulfonyl fluoride at the other. This "A-B" type monomer could then undergo self-condensation to form a polysulfonamide. Alternatively, it could be reacted with other "A-A" or "B-B" type monomers to create a variety of copolymers.

The presence of the fluorine atom and the latent nitro group (if unreduced) along the polymer backbone would impart unique properties to the resulting material, such as increased thermal stability, altered solubility, and sites for post-polymerization modification.

Table 2: Summary of Applications for the Aryl Sulfonyl Fluoride Chemical Class

| Application Area | Specific Use | Key Feature of Sulfonyl Fluoride | Representative Compounds/Probes |

|---|---|---|---|

| Chemical Biology | Covalent Protein Modification | Electrophilic "warhead" for Tyr, Lys, Ser, His | AEBSF, PMSF, Erlotinib-SF rsc.orgnih.gov |

| Drug Discovery | Covalent Inhibitors, Library Synthesis | Bio-orthogonal reactivity, stability | BCL6 inhibitors, eIF4E inhibitors acs.orgnih.gov |

| Organic Synthesis | Click Chemistry (SuFEx) | Highly efficient and selective connective chemistry | Ethenesulfonyl fluoride (ESF) sigmaaldrich.com |

| Materials Science | Polymer Synthesis | Monomer for SuFEx polymerization | Bifunctional sulfonyl fluorides nih.gov |

Radiochemistry and ¹⁸F-Labeling Methodologies

The unique properties of the sulfonyl fluoride group also make it highly valuable in the field of radiochemistry, particularly for the development of diagnostic imaging agents for Positron Emission Tomography (PET).

PET imaging relies on the detection of positrons emitted from radionuclides, with fluorine-18 (B77423) (¹⁸F) being one of the most commonly used isotopes due to its favorable half-life and low positron energy. The synthesis of ¹⁸F-labeled radiotracers often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride.

The standard method for preparing an ¹⁸F-labeled arenesulfonyl fluoride, such as the ¹⁸F-labeled version of this compound, would involve a halogen exchange reaction on a suitable precursor. ccspublishing.org.cn The most logical precursor for this transformation is the corresponding sulfonyl chloride, in this case, 2-fluoro-5-nitrobenzenesulfonyl chloride. nih.gov The reaction involves treating the sulfonyl chloride with [¹⁸F]KF, often in the presence of a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂), to facilitate the chloride-fluoride exchange. digitellinc.com This method provides a direct route to the desired ¹⁸F-labeled sulfonyl fluoride, which can then be used as a radiotracer itself or as a reactive [¹⁸F]fluoride source for labeling other molecules. rsc.org

Table 2: Key Aspects of ¹⁸F-Labeling Precursor Design

| Precursor Type | Target Molecule | Key Transformation | Common Reagents |

| Arenesulfonyl Chloride | Arenesulfonyl [¹⁸F]Fluoride | Chloride-Fluoride Exchange | [¹⁸F]KF/K₂₂₂ |

| Diarylsulfonate | Aryl [¹⁸F]Fluoride | Nucleophilic Aromatic Substitution | [¹⁸F]KF/K₂₂₂ |

| Nitro-activated Aryl Halide | Aryl [¹⁸F]Fluoride | Nucleophilic Aromatic Substitution | [¹⁸F]KF/K₂₂₂ |

Once synthesized, ¹⁸F-labeled sulfonyl fluorides serve as valuable radiotracers for PET imaging. The sulfonyl fluoride group is exceptionally stable in vivo, resisting reduction and hydrolysis, which is a critical requirement for any molecule intended for use within the body. sigmaaldrich.comresearchgate.net This stability ensures that the ¹⁸F label remains attached to the tracer molecule as it travels to its biological target.

The sulfonyl fluoride group can also act as a "warhead" for covalent binding to specific amino acid residues in proteins, such as tyrosine, lysine, serine, and histidine. ccspublishing.org.cnacs.orgacs.org This allows for the design of highly specific, irreversible radiotracers that can "light up" target proteins in the body. By attaching an ¹⁸F-labeled sulfonyl fluoride to a molecule that selectively binds to a protein of interest (e.g., an enzyme or receptor implicated in a disease), researchers can create powerful tools for disease diagnosis and for studying biological processes in real-time. The combination of the stable ¹⁸F-labeling site and the reactive potential of the sulfonyl fluoride group has spurred significant progress in developing novel PET ligands. digitellinc.com

Computational and Spectroscopic Methodologies in Research on 2 Fluoro 5 Nitrobenzenesulfonyl Fluoride

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful tool for predicting and understanding the properties of 2-Fluoro-5-nitrobenzenesulfonyl fluoride (B91410) at an atomic level, complementing experimental findings.

Table 1: Predicted Electronic Properties of 2-Fluoro-5-nitrobenzenesulfonyl Fluoride via DFT (Note: The following values are illustrative, based on typical results for similar aromatic sulfonyl fluorides, and would be determined specifically for this compound in a research context.)

| Property | Predicted Value/Description | Significance |

| HOMO-LUMO Gap | ~4-5 eV | Indicates the energy required for electronic excitation; a larger gap suggests greater kinetic stability. |

| Electron Density | Significantly reduced on the aromatic ring, especially at positions ortho and para to the nitro and sulfonyl fluoride groups. High density on the oxygen and fluorine atoms. | Highlights the electrophilic nature of the aromatic ring and the nucleophilic character of the substituent atoms. |

| Electrostatic Potential | Positive potential (blue) on and around the aromatic ring; negative potential (red) localized on the oxygen atoms of the nitro and sulfonyl groups and the sulfonyl fluorine atom. | Visually represents the regions of the molecule that are attractive to nucleophiles (positive) and electrophiles (negative), guiding predictions of intermolecular interactions. |

| Dipole Moment | A significant net dipole moment pointing from the ring towards the electron-withdrawing groups. | Influences the molecule's solubility in polar solvents and its interaction with external electric fields and other polar molecules. |

The conformational flexibility of this compound is primarily centered around the rotation of the sulfonyl fluoride group relative to the plane of the benzene (B151609) ring. Computational methods are used to explore this conformational landscape by calculating the molecule's potential energy as a function of the C-S bond's dihedral angle. researchgate.net

These calculations reveal the most stable (lowest energy) conformations and the energy barriers required to rotate between them. For this molecule, the steric and electronic interactions between the sulfonyl oxygen atoms and the adjacent fluorine atom on the ring dictate the preferred rotational conformers. Identifying the global minimum energy structure is essential for ensuring that other calculated properties, such as electronic structure and reactivity, are based on the most realistic molecular geometry. researchgate.net

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. By modeling the interaction with a reactant, researchers can elucidate the step-by-step mechanism of a reaction. researchgate.net This involves identifying and calculating the energies of all relevant species along the reaction coordinate, including reactants, intermediates, products, and, most importantly, transition states.

The calculation of transition state structures and their associated activation energies provides quantitative predictions of reaction rates. researchgate.net For instance, in a nucleophilic aromatic substitution reaction, DFT calculations can model the formation of the Meisenheimer complex intermediate and determine the energy barriers for both its formation and its collapse to products, offering insights into the reaction's feasibility and kinetics.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide the primary experimental data used to confirm the identity, purity, and structure of this compound.

NMR spectroscopy is the most definitive technique for the structural characterization of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's covalent framework.

¹H NMR: The proton NMR spectrum shows signals corresponding to the three protons on the aromatic ring. Their chemical shifts and coupling patterns are highly informative. The strong electron-withdrawing effects of the -NO₂ and -SO₂F groups cause the proton signals to appear at a downfield position (typically >8.0 ppm). The coupling constants between the protons (J-coupling) reveal their relative positions (ortho, meta) on the ring.

¹³C NMR: The carbon NMR spectrum displays six distinct signals for the six aromatic carbon atoms. pdx.edu The carbons directly bonded to the fluorine, nitro, and sulfonyl fluoride groups show characteristic chemical shifts and C-F coupling constants, which are crucial for unambiguous assignment. pdx.edu

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is particularly powerful. biophysics.org It shows a distinct signal for the fluorine atom on the sulfonyl fluoride group (-SO₂F) and another for the fluorine atom on the aromatic ring (Ar-F). The chemical shifts of these signals are sensitive to the local electronic environment. Furthermore, coupling between the two different fluorine atoms and between each fluorine and adjacent protons can often be observed, providing definitive structural confirmation. biophysics.org

Table 2: Representative NMR Data for this compound (Note: These are characteristic chemical shift (δ) ranges and coupling constants (J) based on analogous compounds. Spectra are typically recorded in solvents like CDCl₃.)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Assignment |

| ¹H | 8.5 - 8.7 | Doublet of doublets (dd), J ≈ 3 Hz, 9 Hz | H atom ortho to -NO₂ and meta to -F |

| ¹H | 8.3 - 8.5 | Doublet of doublets of doublets (ddd), J ≈ 3 Hz, 5 Hz, 9 Hz | H atom ortho to -NO₂ and ortho to -SO₂F |

| ¹H | 7.5 - 7.7 | Triplet of doublets (td), J ≈ 9 Hz, 3 Hz | H atom ortho to -F and meta to -NO₂ |

| ¹³C | 158 - 162 (d) | Doublet, ¹JCF ≈ 260-270 Hz | C-F (Carbon attached to aromatic Fluorine) |

| ¹³C | 148 - 150 | Singlet | C-NO₂ (Carbon attached to Nitro group) |

| ¹³C | 135 - 140 (d) | Doublet, ²JCF ≈ 20-25 Hz | C-SO₂F (Carbon attached to Sulfonyl group) |

| ¹⁹F | +65 to +70 | Singlet or very fine multiplet | -SO₂F (Sulfonyl Fluoride) |

| ¹⁹F | -105 to -115 | Multiplet | Ar-F (Aromatic Fluorine) |

Mass spectrometry is a vital tool for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with high precision (typically to four decimal places), which allows for the unambiguous confirmation of the molecular formula, C₆H₃F₂NO₄S. rsc.org

In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. nist.gov When the molecule is ionized in the mass spectrometer (e.g., via electron ionization), it breaks apart into smaller, charged fragments. The masses of these fragments provide clues about the molecule's structure. For this compound, characteristic fragmentation pathways would include the loss of the sulfonyl fluoride group (-SO₂F), the nitro group (-NO₂), or sulfur dioxide (-SO₂).

Table 3: Expected Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description of Neutral Loss | Expected m/z (Monoisotopic) |

| [C₆H₃F₂NO₄S]⁺ | Molecular Ion | 222.97 |

| [C₆H₃FNO₂]⁺ | Loss of -SO₂F | 140.01 |

| [C₆H₃F₂O₂S]⁺ | Loss of -NO₂ | 176.98 |

| [C₆H₃F₂NS]⁺ | Loss of -O₂ | 158.99 |

| [SO₂F]⁺ | Sulfonyl fluoride cation | 82.96 |

Chromatographic Techniques for Purity Assessment and Separation Method Development (e.g., HPLC, GC)

The purity assessment and the development of effective separation methods are critical aspects of the research and application of this compound. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for these purposes. While specific, detailed methods for the direct analysis of this compound are not extensively documented in publicly available literature, general principles and methodologies for related compounds provide a strong framework for its analysis.

For the separation of aromatic compounds containing both fluoro and nitro groups, liquid chromatography is a frequently employed technique. A general approach involves the use of a long-chain alkylated solid-phase carrier, which facilitates the separation of the fluoro-substituted compound from its nitro-precursor. google.com The use of an alkaline eluent, with a pH of 8 or higher, has been shown to be effective in these separations. google.com This suggests that a reversed-phase HPLC method, likely employing a C18 or similar long-chain alkylated column, with a basic mobile phase, could be a suitable starting point for developing a purity assessment method for this compound.

The inherent reactivity of the sulfonyl fluoride group can be leveraged for derivatization to enhance detection and separation. While this approach modifies the original molecule, it is a common strategy in chromatographic analysis. For instance, sulfonyl fluorides can be formed from sulfonyl chlorides in an aqueous solution, and their high UV absorbance makes them amenable to HPLC analysis. This principle can be adapted for the purity analysis of this compound, where any impurities lacking the sulfonyl fluoride group but possessing a different functionality could be separated and quantified.

Gas chromatography is another viable technique, particularly for volatile and thermally stable compounds. Given that sulfonyl fluorides are generally more volatile and stable than their corresponding sulfonyl chloride precursors, GC analysis is a promising avenue. For the analysis of related fluorinated compounds, GC coupled with mass spectrometry (GC-MS) has been successfully used after derivatization. This suggests that a GC method could be developed for this compound, potentially involving a high-temperature capillary column and a sensitive detector like a flame ionization detector (FID) or a mass spectrometer for impurity profiling.

Table 1: Hypothetical HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Suggested Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Common for separation of non-polar to moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile:Water with 0.1% Triethylamine (B128534) (pH adjusted to ~8.5) | Alkaline conditions can improve peak shape and resolution for fluoro-nitro aromatic compounds. google.com |

| Gradient | Isocratic or Gradient (e.g., 60:40 to 90:10 Acetonitrile:Water) | To elute the main compound and separate impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 254 nm | The nitroaromatic and benzene ring systems provide strong UV absorbance. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

Table 2: Hypothetical GC Method Parameters for Separation of this compound and Related Impurities

| Parameter | Suggested Condition | Rationale |

| Column | High-temperature capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a mid-polarity phase (e.g., 5% Phenyl Polysiloxane) | Provides good resolution for a range of aromatic compounds. |

| Carrier Gas | Helium or Hydrogen | Common inert carrier gases for GC. |

| Inlet Temperature | 250 °C | To ensure complete vaporization of the sample. |

| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature gradient is necessary to separate compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general-purpose quantification, MS for identification of impurities. |

| Detector Temperature | 300 °C | To prevent condensation of analytes. |

| Injection Mode | Split (e.g., 50:1) | To avoid overloading the column with a concentrated sample. |

These tables provide a foundational framework for the development of robust chromatographic methods for the quality control and purification of this compound. Experimental optimization of these parameters would be necessary to achieve the desired separation efficiency and sensitivity for specific applications.

Emerging Research Frontiers and Future Outlook

Rational Design of Next-Generation Catalytic Systems

The rational design of novel catalysts is a cornerstone of chemical innovation. The structural features of 2-Fluoro-5-nitrobenzenesulfonyl fluoride (B91410) offer intriguing possibilities for its incorporation into or use as a modulator of catalytic systems. The presence of the sulfonyl fluoride (-SO₂F) group is of primary importance, as this moiety is known to participate in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry reaction. nih.govrsc.org

Future research may focus on designing catalytic systems that can controllably activate the S-F bond of 2-Fluoro-5-nitrobenzenesulfonyl fluoride. The strong electron-withdrawing nature of the nitro group is expected to increase the electrophilicity of the sulfur center, potentially lowering the activation barrier for nucleophilic attack. This could enable the use of milder catalysts or even organocatalytic systems for promoting its reactions. nih.gov For instance, research has demonstrated that organocatalysts like 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives can effectively catalyze the amidation of sulfonyl fluorides. nih.gov The design of catalysts specifically tuned to the electronic properties of nitro-substituted aryl sulfonyl fluorides represents a promising research avenue.

Furthermore, the fluorine atom at the 2-position could be exploited in the design of transition-metal catalytic cycles. The C-F bond, while typically strong, can be activated by specific low-valent metal centers (e.g., Ni, Pd, Co). mdpi.com A research frontier exists in the development of catalytic systems capable of selectively activating either the S-F or the C-F bond, leading to divergent synthetic pathways from a single molecular scaffold. The design of such selective catalysts would rely on a deep understanding of ligand effects, metal properties, and substrate coordination.

| Catalytic Approach | Potential Application with this compound | Rationale |

| Organocatalysis | Catalytic activation of the -SO₂F group for SuFEx reactions. | The electron-withdrawing nitro group enhances the electrophilicity of the sulfur atom, making it more susceptible to activation by mild organocatalysts. nih.gov |

| Transition-Metal Catalysis | Selective activation of the C-F bond for cross-coupling reactions. | Development of catalysts that can overcome the high bond energy of the aromatic C-F bond, enabling derivatization of the benzene (B151609) ring. mdpi.com |

| Dual Catalysis | Orthogonal activation of S-F and C-F bonds. | Designing systems where two different catalysts selectively target each fluoride bond, allowing for complex, one-pot transformations. |

Expanding the Scope of Reactivity Modes for Sulfonyl Fluorides

The established reactivity of sulfonyl fluorides primarily revolves around their function as stable yet reactive electrophiles, particularly in SuFEx reactions. rsc.org However, the specific substitution pattern of this compound opens doors to exploring less conventional reactivity modes.

The most significant feature in this context is the presence of the nitro group, which strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group in SNAr reactions, is positioned ortho to the sulfonyl fluoride and meta to the powerful nitro activating group. This electronic arrangement suggests that the C-F bond could be a prime target for substitution by various nucleophiles. Research into the vicarious nucleophilic substitution (VNS) of nitroaromatics has shown efficient functionalization of such activated rings. nih.gov Exploring the SNAr reactivity of the C-F bond in this compound with a wide array of nucleophiles (e.g., amines, thiols, alkoxides) could vastly expand its utility as a synthetic building block.

Another frontier is the exploration of radical-mediated reactions. The generation of fluorosulfonyl radicals has recently emerged as a concise method for producing sulfonyl fluorides. rsc.org Conversely, the potential for this compound to act as a precursor to novel radical species under specific catalytic conditions (e.g., photoredox catalysis) is an area ripe for investigation. The nitro group could also participate in single-electron transfer (SET) processes, opening up further radical-based transformations.

| Reactivity Mode | Description | Relevance to this compound |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the C-F bond by a nucleophile, activated by the electron-withdrawing nitro group. | Allows for derivatization of the aromatic ring, creating a library of substituted sulfonyl fluorides. nih.govbeilstein-journals.org |

| Radical Chemistry | Participation in or generation of radical species for novel bond formations. | Potential for photoredox-catalyzed reactions involving either the sulfonyl fluoride or nitro group. rsc.org |

| SuFEx Click Chemistry | Reaction of the sulfonyl fluoride group with nucleophiles. | The primary and most robust reactivity mode, serving as a reliable conjugation handle. nih.gov |

Applications in Automated and High-Throughput Synthesis

Automated and high-throughput synthesis platforms are essential for modern drug discovery and materials science, enabling the rapid generation and screening of large compound libraries. The properties of this compound make it a potentially valuable building block for such endeavors.

Its utility in this domain stems from the robust and predictable reactivity of the sulfonyl fluoride group in SuFEx chemistry. This reaction is known for its high efficiency, broad functional group tolerance, and often requires minimal purification, all of which are highly desirable for automated synthesis workflows. nih.gov One could envision a high-throughput synthesis platform where a library of diverse nucleophiles (alcohols, amines, etc.) is reacted with this compound in a parallel format to generate a large library of sulfonate and sulfonamide derivatives.

Moreover, the potential for orthogonal reactivity (SNAr at the C-F bond vs. SuFEx at the S-F bond) could be leveraged in diversity-oriented synthesis. A library could be generated by first reacting a set of nucleophiles at the C-F position, followed by a second diversification step using SuFEx chemistry at the sulfonyl fluoride position. This two-dimensional diversification strategy would allow for the rapid construction of complex molecules from a single, versatile starting material. The stability and defined reactivity of sulfonyl fluorides are compatible with solid-phase synthesis, which is a common technique in automated library generation. stanford.edu

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology (Emphasis on synthetic tools)

Sulfonyl fluorides are considered "privileged warheads" in chemical biology due to their ideal balance of stability in aqueous media and reactivity toward nucleophilic amino acid residues. nih.gov They can form covalent bonds with serine, threonine, tyrosine, lysine, and histidine residues in proteins, making them excellent tools for developing covalent inhibitors and activity-based probes. nih.gov

The compound this compound is a particularly interesting candidate for designing new chemical biology tools. The strong electron-withdrawing nitro group is expected to significantly enhance the reactivity of the sulfonyl fluoride warhead compared to unsubstituted or electron-donating substituted analogues. This heightened reactivity could be beneficial for targeting less nucleophilic residues or for achieving faster rates of covalent modification. For example, p-Nitrobenzenesulfonyl fluoride (NBSF) is known as a highly reactive reagent for modifying tyrosine residues. nih.gov The 2-fluoro-5-nitro isomer would be expected to have similarly high or even modulated reactivity.

The fluorine atom at the ortho position could also play a role in modulating binding affinity and selectivity through specific interactions within a protein's binding pocket. Researchers could use this compound as a scaffold to build focused libraries of probes for screening against various protein targets. By attaching a reporter tag (like biotin (B1667282) or a fluorophore) or a molecular fragment with known binding affinity, this compound could be used to:

Identify and validate new drug targets: By observing which proteins are covalently labeled by a probe derived from this scaffold.

Map enzyme active sites: The covalent modification of specific residues can provide insights into protein structure and function.

Develop highly potent and selective covalent inhibitors: The tuned reactivity and potential for specific interactions could lead to drugs with improved therapeutic profiles.

| Application Area | Synthetic Tool | Rationale for Use |

| Covalent Inhibition | Covalent Warhead | The nitro group activates the sulfonyl fluoride, potentially increasing its reactivity towards nucleophilic amino acid residues in a protein active site. nih.gov |

| Activity-Based Probing | Reactive Scaffold | Can be appended with reporter tags to create probes for identifying enzyme activity and target engagement in complex biological systems. |

| Fragment-Based Ligand Discovery | Electrophilic Fragment | Used in screening to identify protein targets that have a binding pocket with a suitably positioned nucleophile. |

常见问题

Q. What are the optimal synthetic routes for preparing 2-fluoro-5-nitrobenzenesulfonyl fluoride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of sulfonyl fluorides often involves halogen exchange or sulfonation reactions. For this compound, key precursors like 2-fluoro-5-nitrobenzenesulfonyl chloride (CAS 713-21-3) can be synthesized using thionyl chloride (SOCl₂) or oxalyl dichloride [(COCl)₂] with catalytic N,N-dimethylformamide (DMF) in dichloromethane (DCM) at 50°C . Reaction time and temperature critically affect purity:

- Reagent Comparison : Thionyl chloride typically requires longer reflux times (4–12 hours), while oxalyl dichloride reactions may proceed faster but generate more by-products .

- Solvent Selection : DCM is preferred for its low boiling point and inertness, reducing side reactions.

- Purification : Crude products are often washed with water to remove acidic impurities, followed by recrystallization or column chromatography for ≥95% purity .

Q. How can researchers characterize this compound, and what analytical techniques are essential for confirming its structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for confirming the fluorine environment (δ ≈ -60 ppm for sulfonyl fluorides). ¹H and ¹³C NMR resolve nitro and aromatic proton signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (calc. for C₆H₃F₂NO₅S: 247.97 g/mol).

- Infrared Spectroscopy (IR) : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and 1520 cm⁻¹ (NO₂ symmetric stretch) confirm functional groups .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and fluoro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The nitro group at the para position and fluorine at the ortho position create a highly electron-deficient aromatic ring, enhancing sulfonyl fluoride reactivity toward nucleophiles (e.g., amines, thiols). Kinetic studies suggest:

- Nitro Group : Stabilizes transition states via resonance withdrawal, accelerating substitution .

- Fluorine : Ortho-directing effects and steric hindrance may limit access to certain nucleophiles, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Competitive Pathways : Competing hydrolysis (to sulfonic acids) can occur in aqueous conditions, necessitating anhydrous environments .

Q. What computational modeling approaches are suitable for predicting the stability and reaction pathways of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., sulfur in sulfonyl fluoride) .

- Molecular Dynamics (MD) : Simulate solvation effects in DCM or THF to predict hydrolysis rates .

- Transition State Analysis : Compare activation energies for nucleophilic substitution vs. hydrolysis to optimize reaction conditions .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Methodological Answer: Discrepancies often arise from:

- Impurity Profiles : By-products like sulfonic acids (from hydrolysis) or chlorinated intermediates (from incomplete fluorination) may skew yields. Use LC-MS to track side reactions .

- Moisture Sensitivity : Trace water in solvents reduces yields. Karl Fischer titration ensures solvent dryness (<50 ppm H₂O) .

- Catalyst Optimization : DMF vs. N-methylacetamide: DMF gives higher yields but may require post-reaction quenching with aqueous NaHCO₃ .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., SO₂ from decomposition) .

- Waste Disposal : Neutralize residual fluoride with calcium hydroxide before disposal .

Q. How does the steric and electronic environment of this compound affect its utility in click chemistry applications?

Methodological Answer: The compound’s sulfonyl fluoride group is a "clickable" handle for sulfur(VI) exchange reactions. Key considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。